molecular formula C13H14O B12674834 2-Naphthol, 1-propyl- CAS No. 17324-09-3

2-Naphthol, 1-propyl-

Cat. No.: B12674834
CAS No.: 17324-09-3
M. Wt: 186.25 g/mol
InChI Key: RTBVSPYAMKKYPM-UHFFFAOYSA-N
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Description

2-Naphthol, 1-propyl- is an organic compound derived from naphthalene, characterized by the presence of a hydroxyl group at the second position and a propyl group at the first position of the naphthalene ring. This compound is a derivative of 2-naphthol, which is known for its applications in various organic transformations due to its electron-rich aromatic framework and multiple reactive sites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthol, 1-propyl- typically involves the alkylation of 2-naphthol. One common method is the Williamson ether synthesis, where 2-naphthol reacts with 1-bromopropane in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 2-Naphthol, 1-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthol, 1-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Naphthol, 1-propyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthol, 1-propyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Uniqueness: 2-Naphthol, 1-propyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the propyl group at the first position provides steric hindrance, affecting its interaction with reagents and biological targets .

Properties

CAS No.

17324-09-3

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-propylnaphthalen-2-ol

InChI

InChI=1S/C13H14O/c1-2-5-12-11-7-4-3-6-10(11)8-9-13(12)14/h3-4,6-9,14H,2,5H2,1H3

InChI Key

RTBVSPYAMKKYPM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

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